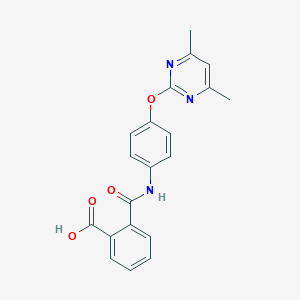
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as NPTA, is a compound that has been studied extensively for its potential applications in scientific research. NPTA is a member of the thiadiazole family of compounds, which have been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biological activities, which makes it a useful starting point for the development of new compounds with improved properties. However, one limitation of using 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of new compounds based on the structure of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, which could lead to a better understanding of its effects in different experimental contexts. Finally, there is potential for the development of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide-based therapies for the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 4-nitrophenol and acetic anhydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells, and may be useful in the development of new cancer treatments. In drug discovery, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a starting point for the development of new compounds with improved biological activity.
Eigenschaften
Produktname |
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C13H14N4O4S |
Molekulargewicht |
322.34 g/mol |
IUPAC-Name |
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-2-3-12-15-16-13(22-12)14-11(18)8-21-10-6-4-9(5-7-10)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18) |
InChI-Schlüssel |
OGWMMKAOWNTHSD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)

![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


